3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid
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Overview
Description
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid is a useful research compound. Its molecular formula is C12H14O5S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Compounds of the 3,4-dihydro-2H-1,5-benzodioxepine series, such as 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid, have been explored due to their interesting biological properties. These compounds are known for their roles as adrenergic stimulants and bronchial dilator activity. Additionally, they have applications in the synthesis of antifungal agents like strobilurins (Damez, Labrosse, Lhoste, & Sinou, 2001).
Chemical Structure and Properties
The crystal structure of derivatives of 3,4-dihydro-2H-1,5-benzodioxepin, such as the one , has been extensively studied. For instance, the conformation of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid was determined using X-ray diffraction methods, revealing a skew (twisted half-chair) conformation (Steward, Hoyes, & Prichard, 1973).
Synthesis Methods
Various synthesis methods have been developed for compounds in the 3,4-dihydro-2H-1,5-benzodioxepine series. These include palladium-catalyzed processes, Thorpe cyclization, and alternative synthesis starting with the condensation of benzene-1,2-diol with ethyl bromoacetate followed by Dieckmann cyclization (Damez et al., 2001).
Applications in Chemistry
Research on 3,4-dihydro-2H-1,5-benzodioxepine derivatives has also focused on their chemical and spectroscopic properties. These studies provide insights into their potential applications in various chemical processes and synthetic methodologies, contributing to a deeper understanding of their reactivity and stability (Rosnati & Marchi, 1962).
Innovative Chemical Reactions
Innovative chemical reactions involving 3,4-dihydro-2H-1,5-benzodioxepine derivatives have been explored, such as the formation and trapping reactions of substituted 2,3-dehydro-1,5-benzodioxepins. These studies highlight the versatility of these compounds in synthetic organic chemistry (Hofmann, Löw, & Haag, 1985).
Properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfinyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c13-12(14)4-7-18(15)9-2-3-10-11(8-9)17-6-1-5-16-10/h2-3,8H,1,4-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUSHJSTAPECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)CCC(=O)O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.